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Introduction
Aminophosphines, a class of organophosphorus compounds containing a phosphorus-

nitrogen (P-N) bond, have garnered significant attention in various fields of chemical science.

Their unique electronic and steric properties, which can be readily tuned by modifying the

substituents on both the phosphorus and nitrogen atoms, make them highly versatile.[1][2] This

versatility has led to their widespread application as ligands in homogeneous catalysis, as

synthons for the preparation of novel heterocyclic compounds, and as precursors to a range of

other organophosphorus derivatives.[3][4][5] In the realm of drug development, the structural

motifs found in aminophosphine-based catalysts and chiral ligands are of increasing interest

for the asymmetric synthesis of complex pharmaceutical intermediates.[3] This guide provides

a comprehensive overview of the nomenclature and classification of aminophosphines,

detailed experimental protocols for their synthesis, a summary of their key structural and

spectroscopic data, and an exploration of their applications in catalysis.

Nomenclature of Aminophosphines
The systematic naming of aminophosphines follows the guidelines established by the

International Union of Pure and Applied Chemistry (IUPAC). The nomenclature is based on the

parent phosphine (PH₃), with the amino groups treated as substituents.
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The general formula for an aminophosphine can be represented as R₃₋ₙP(NR'₂)ₙ, where 'R'

can be a hydrogen atom or an organic substituent, and 'n' indicates the number of amino

groups attached to the phosphorus atom.[1]

Common Naming Conventions:

Substitutive Nomenclature: The amino group is named as a substituent on the phosphine.

For example, Ph₂P(NEt₂) is named (diethylamino)diphenylphosphine.

Functional Class Nomenclature: The compound is named as an amide of a phosphinous

acid. For instance, Ph₂P(NEt₂) can also be referred to as N,N-diethyl-P,P-

diphenylphosphinous amide.[2]

Trivial Names: Some common aminophosphines have widely accepted trivial names. For

example, P(NMe₂)₃ is often called tris(dimethylamino)phosphine.[1]

For more complex structures, particularly those with multiple functional groups or chiral centers,

systematic IUPAC nomenclature is essential for unambiguous identification.

Classification of Aminophosphines
Aminophosphines can be classified based on several criteria, including the number of amino

substituents on the phosphorus atom, the nature of the substituents, and their denticity as

ligands.
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Based on the Number of Amino Groups
Monoaminophosphines: These compounds possess one P-N bond and have the general

formula R₂P(NR'₂). They are the most common type of aminophosphine.

Bis(amino)phosphines: With two P-N bonds, these have the general formula RP(NR'₂)₂.

Tris(amino)phosphines: These contain three P-N bonds and have the formula P(NR'₂)₃.[1]

Based on the Nature of the Substituents
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Acyclic vs. Cyclic Amines: The amino group can be derived from an acyclic secondary amine

(e.g., diethylamine) or a cyclic secondary amine (e.g., piperidine, morpholine).

Chiral Aminophosphines: Chirality can be introduced either through a chiral backbone on

the amino or the organic substituent on phosphorus, or the phosphorus atom itself can be a

stereocenter. These are of particular importance in asymmetric catalysis.[6]

Aminophosphine Chlorides: These are important synthetic intermediates where one or

more chloro groups are also attached to the phosphorus atom, e.g., R₂PCl(NR'₂).

Based on Ligand Denticity
Monodentate: Most simple aminophosphines act as monodentate ligands, coordinating to a

metal center through the phosphorus atom.

Bidentate and Polydentate: By incorporating other donor atoms into the molecular

framework, bidentate (e.g., P,N-ligands) or polydentate aminophosphines can be

synthesized. These are valuable in stabilizing metal complexes and influencing their catalytic

activity.

Experimental Protocols for the Synthesis of
Aminophosphines
The most prevalent method for the synthesis of aminophosphines is the condensation

reaction between a chlorophosphine and a primary or secondary amine.[2] The following

protocols provide detailed methodologies for the preparation of representative mono-, bis-, and

tris-aminophosphines.
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Protocol 1: Synthesis of a Monoaminophosphine -
(Diphenylphosphino)piperidine
This protocol describes the synthesis of a representative monoaminophosphine via the

reaction of chlorodiphenylphosphine with piperidine.

Materials:

Chlorodiphenylphosphine (1 equiv.)

Piperidine (2 equiv.)

Anhydrous toluene

Schlenk flask and line

Magnetic stirrer

Cannula and syringes

Procedure:

A Schlenk flask equipped with a magnetic stir bar is charged with chlorodiphenylphosphine

(1 equiv.) and anhydrous toluene under an inert atmosphere (N₂ or Ar).

The solution is cooled to 0 °C in an ice bath.

A solution of piperidine (2 equiv.) in anhydrous toluene is added dropwise to the stirred

solution of chlorodiphenylphosphine over 30 minutes.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional 2-3 hours.

The formation of a white precipitate (piperidinium chloride) will be observed.

The precipitate is removed by filtration under inert atmosphere.

The solvent is removed from the filtrate under reduced pressure to yield the crude product.
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The product can be purified by vacuum distillation or crystallization from a suitable solvent

like hexane.

Characterization:

³¹P NMR (CDCl₃): A single peak is expected in the range of δ 60-80 ppm.

¹H and ¹³C NMR: The spectra will show characteristic signals for the phenyl and piperidinyl

groups.

Protocol 2: Synthesis of a Bis(amino)phosphine -
Phenylbis(diethylamino)phosphine
This protocol details the synthesis of a bis(amino)phosphine from phenyldichlorophosphine and

diethylamine.

Materials:

Phenyldichlorophosphine (1 equiv.)

Diethylamine (4 equiv.)

Anhydrous diethyl ether

Schlenk flask and line

Magnetic stirrer

Dropping funnel

Procedure:

A Schlenk flask is charged with phenyldichlorophosphine (1 equiv.) and anhydrous diethyl

ether under an inert atmosphere.

The flask is cooled to 0 °C.
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A solution of diethylamine (4 equiv.) in anhydrous diethyl ether is added dropwise from a

dropping funnel over a period of 1 hour with vigorous stirring.

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred overnight.

The diethylammonium chloride precipitate is filtered off under inert atmosphere.

The solvent is removed from the filtrate under reduced pressure.

The resulting oily residue is purified by vacuum distillation.

Characterization:

³¹P NMR (C₆D₆): A single resonance is expected around δ 90-110 ppm.

Protocol 3: Synthesis of a Tris(amino)phosphine -
Tris(dimethylamino)phosphine
This protocol outlines the synthesis of a common tris(amino)phosphine from phosphorus

trichloride and dimethylamine.[1]

Materials:

Phosphorus trichloride (PCl₃) (1 equiv.)

Dimethylamine (6 equiv.)

Anhydrous hexane

Three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet tube

Procedure:

A three-necked flask is charged with a solution of dimethylamine (6 equiv.) in anhydrous

hexane.

The solution is cooled to -10 °C.
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A solution of phosphorus trichloride (1 equiv.) in anhydrous hexane is added dropwise with

efficient stirring, maintaining the temperature below 0 °C.

After the addition is complete, the mixture is stirred for an additional 2 hours at room

temperature.

The dimethylammonium chloride precipitate is removed by filtration.

The hexane is removed from the filtrate by distillation at atmospheric pressure.

The product, tris(dimethylamino)phosphine, is then purified by fractional distillation under

reduced pressure.

Characterization:

³¹P NMR (neat): A single peak is observed at approximately δ 122 ppm.

Structural and Spectroscopic Data
The structural and spectroscopic properties of aminophosphines are crucial for understanding

their reactivity and coordinating ability.

Bond Parameters
The P-N bond in aminophosphines has a length that is indicative of some degree of pπ-dπ

interaction between the nitrogen lone pair and vacant d-orbitals on the phosphorus atom.

Compound P-N Bond Length (Å) Reference

PF₂(NH₂) 1.6384(9) [7]

Ph₂P(NH-p-tolyl) 1.702(3)

[Ph₂P(BH₃)]₂(μ-N-p-tolyl) 1.704(3), 1.717(3)

Table 1: Representative P-N Bond Lengths in Aminophosphines.

³¹P NMR Spectroscopy
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³¹P NMR spectroscopy is an invaluable tool for the characterization of aminophosphines. The

chemical shift (δ) is sensitive to the electronic environment of the phosphorus nucleus.[8]

Class of
Aminophosphine

Substituents
Typical ³¹P
Chemical Shift
Range (ppm)

Reference(s)

Monoaminophosphine

s

R = Aryl, Alkyl; R' =

Alkyl
40 - 90 [9][10]

Bis(amino)phosphines R = Aryl; R' = Alkyl 90 - 120 [9]

Tris(amino)phosphine

s
R' = Alkyl 115 - 125 [11]

Aminophosphine-

Boranes
R = Aryl, R' = Alkyl 60 - 80 (broad)

P(V)

Iminophosphoranes
R = Aryl, R' = Alkyl -20 - 20 [12]

Aminophosphine

Oxides
R = Aryl, R' = Alkyl 20 - 40 [12]

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Various Aminophosphine Derivatives.

Applications in Homogeneous Catalysis
Aminophosphines are highly effective ligands in a variety of transition metal-catalyzed

reactions, including cross-coupling and asymmetric hydrogenation.[3][4]

Suzuki-Miyaura Cross-Coupling
Aminophosphine ligands have been successfully employed in palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions. Their strong electron-donating ability can enhance the

catalytic activity of the palladium center.[4][13]
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Aryl Halide
Arylboronic
Acid

Ligand Pd Source Yield (%) Reference

4-

Bromoanisole

Phenylboroni

c acid

N,N-di-iso-

butyl-

diphenylphos

phinamine

Pd(OAc)₂ 91 [4]

Chlorobenze

ne

Phenylboroni

c acid

N,N-di-iso-

butyl-

diphenylphos

phinamine

Pd(OAc)₂ 75 [4]

4-

Bromotoluen

e

Phenylboroni

c acid

1-

(Diphenylpho

sphino)piperi

dine

Pd₂(dba)₃ 98 [13]

Table 3: Performance of Aminophosphine Ligands in Suzuki-Miyaura Coupling.

Asymmetric Hydrogenation
Chiral aminophosphine ligands are instrumental in enantioselective hydrogenation reactions,

which are crucial for the synthesis of chiral drugs and fine chemicals.[3][6] Rhodium and

Ruthenium complexes with these ligands have demonstrated high efficiency and

enantioselectivity.[3][6]
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Substrate
Catalyst
System

Solvent ee (%) Reference

Methyl α-

acetamidoacrylat

e

[Rh(COD)

(DMBDPPABP)]

BF₄

THF 95.2 [6]

α-

Acetamidocinna

mic acid

[Rh(COD)

(DMBDPPABP)]

BF₄

Ethanol 93.4 [6]

Acetonaphthone

[RuCl₂(benzene)]

₂ /

Ferrocenylamino

phosphine

iPrOH 85 [3]

Table 4: Enantioselective Hydrogenation using Chiral Aminophosphine Ligands.

(DMBDPPABP = 6,6′-dimethoxy-2,2′-bis(diphenylphosphinoamino)biphenyl)

Conclusion
Aminophosphines represent a fundamentally important and highly adaptable class of

organophosphorus compounds. Their nomenclature is well-established, and their classification

provides a clear framework for understanding their structure and potential applications. The

synthetic routes to aminophosphines are generally straightforward, allowing for a high degree

of modularity in their design. This has enabled the development of a vast library of

aminophosphine ligands that have proven to be highly effective in a range of catalytic

transformations, including those of significant interest to the pharmaceutical and fine chemical

industries. The continued exploration of novel aminophosphine structures and their metal

complexes is expected to lead to further advances in catalysis and the development of more

efficient and selective synthetic methodologies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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